molecular formula C18H15F3N4O2S B13407250 {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 909676-21-7

{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No.: B13407250
CAS No.: 909676-21-7
M. Wt: 408.4 g/mol
InChI Key: QIOSEFIZDLXOCR-UHFFFAOYSA-N
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Description

{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, the oxadiazole ring, and the piperidine ring, followed by their subsequent coupling with the trifluoromethylpyridine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is explored for its use in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .

Mechanism of Action

The mechanism of action of {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone involves its interaction with specific molecular targets. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone lies in its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

909676-21-7

Molecular Formula

C18H15F3N4O2S

Molecular Weight

408.4 g/mol

IUPAC Name

[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)14-2-1-12(9-22-14)17(26)25-6-3-11(4-7-25)16-23-15(24-27-16)13-5-8-28-10-13/h1-2,5,8-11H,3-4,6-7H2

InChI Key

QIOSEFIZDLXOCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CSC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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